molecular formula C26H21ClN4O2S2 B2466854 1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine CAS No. 956977-32-5

1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No. B2466854
M. Wt: 521.05
InChI Key: UYWKMWYTINRCNW-UHFFFAOYSA-N
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Description

The compound “1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine” is a complex organic molecule. It contains several functional groups and aromatic rings, including a 1,3-thiazole ring and a pyrazole ring .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into a sulfonyl chloride, which underwent nucleophilic attack by amines to give the final sulfonamides .

Scientific Research Applications

Spectroscopic and Quantum Chemical Analysis

1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine and related compounds have been characterized using quantum chemical methods and vibrational spectral techniques. This includes FT-IR and FT-Raman spectra analysis, providing detailed insights into the molecular structure of these compounds (A. Viji, B. Revathi, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Salian, 2020).

Antimicrobial Activity

Research has shown that compounds similar to 1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine exhibit significant antimicrobial activities. These activities include antifungal and antibacterial effects, highlighting their potential in developing new antimicrobial agents (Pinka Patel, D. Gor, P. Patel, K. Shah, Jarodwala Maninagar, 2013).

Molecular Docking Studies

Molecular docking studies of compounds structurally related to 1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine have been conducted to understand their interaction with different proteins. This research is vital in drug discovery, providing insights into how these compounds bind to specific targets in the body (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).

Anticancer Properties

Some derivatives of 1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine have been explored for their anticancer properties. These studies involve evaluating the compound's efficacy against various cancer cell lines, contributing to the development of new cancer therapies (I. Yushyn, Serhii Holota, Roman Lesyk, 2022).

Crystallographic Analysis

Crystallographic studies of related compounds provide detailed insights into their molecular structure. These analyses are crucial in understanding the molecular geometry and interactions within the crystal lattice, which can have significant implications for their physical properties and potential applications (Isuru R. Kumarasinghe, V. Hruby, G. Nichol, 2009).

Future Directions

The future research directions could involve further exploration of the biological activities of this compound and its derivatives. Given the wide range of activities exhibited by similar compounds, it would be interesting to investigate whether this compound also possesses such properties. Additionally, modifications to the 1,3,4-thiadiazole moiety could potentially enhance its potency as an anticonvulsant agent .

properties

IUPAC Name

2-[5-(4-chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O2S2/c1-32-19-9-3-16(4-10-19)22-15-29-31(24(22)28)26-30-23(17-5-11-20(33-2)12-6-17)25(35-26)34-21-13-7-18(27)8-14-21/h3-15H,28H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWKMWYTINRCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N(N=C2)C3=NC(=C(S3)SC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine

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